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Cat. No.: B1675515 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions between

Luseogliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, and

its target protein. By leveraging computational modeling and experimental data, this document

aims to elucidate the structural basis of this interaction, offering valuable insights for

researchers in the field of diabetes drug discovery and development.

Introduction: SGLT2 Inhibition in Type 2 Diabetes
Management
The sodium-glucose cotransporter 2 (SGLT2) is a high-capacity, low-affinity transporter

responsible for approximately 90% of glucose reabsorption in the kidneys' proximal tubules[1]

[2]. In type 2 diabetes mellitus (T2DM), overexpression of SGLT2 can contribute to persistent

hyperglycemia[3]. SGLT2 inhibitors, such as Luseogliflozin, represent a novel class of

antidiabetic drugs that work by blocking this reabsorption process, thereby promoting urinary

glucose excretion and lowering blood glucose levels in an insulin-independent manner[1][4].

Luseogliflozin has demonstrated high potency and selectivity for SGLT2 over SGLT1[5][6].

Understanding the molecular underpinnings of this specific interaction is crucial for the rational

design of next-generation inhibitors.

Mechanism of Action: The SGLT2 Inhibition Pathway
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Luseogliflozin competitively binds to the glucose-binding site of the SGLT2 protein located on

the epithelial cells of the renal proximal tubules[1][3][7]. This action blocks the reabsorption of

filtered glucose from the tubular fluid back into the bloodstream. Consequently, excess glucose

is excreted in the urine, leading to a reduction in plasma glucose levels, and may also

contribute to modest weight loss and a reduction in blood pressure[1][4].
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Figure 1: SGLT2 Inhibition Pathway by Luseogliflozin.
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Quantitative Analysis of Luseogliflozin-SGLT2
Binding
The efficacy of Luseogliflozin is underscored by its strong binding affinity and favorable kinetic

profile. In vitro studies have quantified these parameters, demonstrating its potent and

competitive inhibition of the SGLT2 transporter. A slow dissociation from the SGLT2 protein

contributes to its sustained action[7][8].

Parameter Value Description Source(s)

IC₅₀ 2.26 nM

The concentration of

Luseogliflozin required

to inhibit 50% of

SGLT2 activity.

[5]

Kᵢ 1.10 nM

The inhibition

constant, indicating

the binding affinity of

the competitive

inhibitor.

[5]

Kₔ 1.3 nM

The dissociation

constant, reflecting

the high affinity of

Luseogliflozin for

hSGLT2.

Dissociation Half-Time

(t½)
~7.0 hours

The time taken for half

of the Luseogliflozin

molecules to

dissociate from the

SGLT2 protein.

[7][8][9]

Table 1: Binding Affinity and Kinetic Data for Luseogliflozin.
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Molecular docking studies have provided a structural model of how Luseogliflozin fits into the

SGLT2 binding pocket. The interaction is stabilized by a network of hydrogen bonds and other

non-covalent interactions, primarily involving the sugar moiety of the drug.

Interacting SGLT2 Residue Source

Arginine (Arg⁴⁹) [10]

Serine (Ser⁷⁴) [10]

Serine (Ser⁷⁸) [10]

Glycine (Gly⁷⁹) [10]

Histidine (His⁸⁰) [10]

Lysine (Lys¹⁵⁴) [10]

Aspartic Acid (Asp¹⁵⁸) [10]

Serine (Ser³⁹³) [10]

Table 2: Key Amino Acid Residues in SGLT2 Interacting with Luseogliflozin.
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1. Obtain SGLT2 Structure
(e.g., PDB: 7VSI)

2. Protein Preparation
(Add H, Remove Water, Minimize)

1. Obtain Luseogliflozin Structure
(e.g., PubChem)

2. Ligand Preparation
(3D Conversion, Energy Minimize)

3. Define Binding Site
(Grid Generation)

4. Molecular Docking
(e.g., Glide, AutoDock)

5. Pose Analysis & Scoring
(Binding Energy, Interactions)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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